Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate is a chemical compound with the following structure:
Structure:CH3−C(O)−NH−CH2−CH2−CH2−CH2−S−C(O)−OCH3
It belongs to the class of benzothiazepines, which are heterocyclic compounds containing both a benzene ring and a thiazepine ring. This compound exhibits interesting pharmacological properties and has been studied for various applications.
Preparation Methods
Synthetic Routes:
The synthesis of Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate involves several steps. One common synthetic route includes the following reactions:
-
Condensation Reaction:
- Starting from appropriate precursors, a condensation reaction forms the benzothiazepine ring system.
- Key reagents: Thioamide, aldehyde, and acid catalyst.
- Reaction conditions: Typically carried out in a suitable solvent (e.g., ethanol or acetonitrile).
-
Acetylation:
- The resulting benzothiazepine intermediate is acetylated at the nitrogen atom.
- Acetic anhydride or acetyl chloride is commonly used as the acetylating agent.
Industrial Production:
Industrial-scale production methods may vary, but they generally follow similar principles. Optimization of reaction conditions, purification, and scalability are crucial for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the nitrogen atom.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
This compound has found applications in:
Medicine: Investigated for potential therapeutic effects due to its structural resemblance to other bioactive molecules.
Chemical Biology: Used as a probe in studies related to enzyme inhibition or receptor binding.
Industry: May serve as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action for Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate is unique in its structure, it shares similarities with related benzothiazepines. Some similar compounds include:
Properties
CAS No. |
86628-26-4 |
---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
methyl 2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-2-yl)acetate |
InChI |
InChI=1S/C12H13NO3S/c1-16-12(15)7-8-6-11(14)13-9-4-2-3-5-10(9)17-8/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI Key |
CWFCFMFPXZUQKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(=O)NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.